Cardioxane

説明

Historical Context and Evolution of Dexrazoxane (B1684449) Research

The journey of dexrazoxane, also known as ICRF-187, began with its discovery in 1972. wikipedia.org It belongs to the bisdioxopiperazine class of compounds, which were initially investigated for their potential as antineoplastic agents. ecancer.orgnih.gov However, due to unfavorable toxicity profiles, their development as primary cancer treatments was halted. nih.gov

The focus of research shifted in the 1970s and 1980s when preclinical studies, notably by Herman et al., began to reveal the cardioprotective properties of bisdioxopiperazines. ecancer.orgnih.gov Early experiments demonstrated that pretreatment with razoxane, a related compound, could prevent anthracycline-induced cardiotoxicity in isolated dog hearts. nih.gov Subsequent studies in the 1980s showed that dexrazoxane could reduce cardiotoxicity and mortality in hamsters treated with daunorubicin (B1662515). nih.govresearchgate.net This protective effect was further confirmed in studies involving beagle dogs, rabbits, and miniature swine treated with doxorubicin (B1662922) and daunorubicin. ecancer.orgnih.gov

These promising preclinical findings paved the way for clinical trials in humans. nih.gov One of the early pivotal trials, published in 1992, demonstrated that ICRF-187 allowed for the administration of higher cumulative doses of doxorubicin in breast cancer patients by protecting against cardiac toxicity. ascopubs.org This was a significant breakthrough, as the dose-limiting cardiotoxicity of anthracyclines was a major obstacle in cancer treatment. nih.gov

The U.S. Food and Drug Administration (FDA) first approved dexrazoxane in 1991 for the prevention of doxorubicin-associated cardiomyopathy in breast cancer patients. mdpi.com Later, in 2007, it was also approved for treating extravasation, the accidental leakage of intravenous drugs into surrounding tissue, caused by anthracycline chemotherapy. nih.gov

Interactive Table: Key Milestones in Dexrazoxane Research

| Year | Milestone | Key Findings/Significance |

| 1972 | Discovery of Dexrazoxane | A new compound in the bisdioxopiperazine class was synthesized. wikipedia.org |

| 1974 | Early Cardioprotection Observation | Pretreatment with a related compound, razoxane, prevented anthracycline-induced cardiotoxicity in isolated dog hearts. nih.gov |

| 1980s | Preclinical Cardioprotection Studies | Dexrazoxane was shown to reduce cardiotoxicity and mortality in various animal models receiving anthracyclines. ecancer.orgnih.govresearchgate.net |

| 1991 | First FDA Approval | Approved for the prevention of doxorubicin-induced cardiomyopathy in women with metastatic breast cancer. mdpi.com |

| 1992 | Pivotal Clinical Trial | Confirmed that ICRF-187 permits higher cumulative doses of doxorubicin in breast cancer patients. ascopubs.org |

| 2007 | Second FDA Approval | Approved for the treatment of anthracycline extravasation. nih.gov |

| 2014 | Orphan Drug Designation | Designated by the FDA for preventing cardiomyopathy in pediatric and adolescent patients receiving anthracyclines. mdpi.com |

| 2017 | European Medicines Agency (EMA) Update | Lifted the 2011 contraindication for primary prevention of anthracycline-induced cardiotoxicity in children and adolescents expected to receive high doses of anthracyclines. wikipedia.org |

Current Significance in Cardio-Oncology Research

Cardio-oncology is an emerging field focused on the cardiovascular complications of cancer therapy. ascopost.com Dexrazoxane plays a crucial role in this specialty by offering a strategy to prevent one of the most severe side effects of anthracycline chemotherapy: cardiotoxicity. ascopost.comnih.gov Anthracyclines, such as doxorubicin, are highly effective against a wide range of cancers, but their use is limited by the risk of causing irreversible heart damage, which can lead to heart failure. nih.govcancer.gov

The primary mechanism by which dexrazoxane is thought to exert its cardioprotective effect is through iron chelation. drugbank.comecancer.orgnih.gov Dexrazoxane is a prodrug that, once inside cells, is converted to its active, open-ring form, which is a strong iron chelator. drugbank.comecancer.org This active form is believed to bind to iron, preventing it from participating in the generation of reactive oxygen species (free radicals) that are induced by anthracyclines and are a major contributor to cardiac muscle damage. ecancer.orgmdpi.comnih.gov

Another proposed mechanism involves the interaction of dexrazoxane with topoisomerase II (Top2). pharmaceuticalintelligence.comnih.gov Anthracyclines are known to target Top2α in cancer cells, which is essential for their anticancer activity. However, they also affect Top2β in cardiomyocytes, contributing to cardiotoxicity. ecancer.org Research suggests that dexrazoxane may inhibit or lead to the degradation of Top2β, thereby protecting the heart. ecancer.orgacs.org A 2021 study highlighted that the cardioprotective activity of dexrazoxane analogues strongly correlated with their interaction with Top2β in cardiomyocytes, independent of their iron-chelating ability. acs.org

Recent clinical research continues to affirm the cardioprotective benefits of dexrazoxane. A systematic review of randomized trials showed a significant reduction in the risk of heart failure in patients with advanced breast cancer, sarcoma, and lung cancer who received dexrazoxane with doxorubicin or epirubicin. nih.govdovepress.com Importantly, this protection did not appear to compromise the anticancer efficacy of the chemotherapy. nih.govdovepress.com The European Society of Cardiology (ESC) 2022 guidelines for cardio-oncology recommend considering dexrazoxane for adult cancer patients at high or very high risk of cardiovascular toxicity who are receiving anthracycline therapy. mdpi.com

Interactive Table: Proposed Mechanisms of Dexrazoxane Cardioprotection

| Mechanism | Description | Key Research Findings |

| Iron Chelation | Dexrazoxane is a prodrug that is converted intracellularly to a strong iron chelator. drugbank.comecancer.org This chelator binds to iron, preventing its interaction with anthracyclines and the subsequent formation of damaging reactive oxygen species. ecancer.orgmdpi.comnih.gov | Studies have shown that dexrazoxane prevents doxorubicin-induced lipid peroxidation and cardiac toxicity in animal models. nih.gov Phase I studies demonstrated a tenfold increase in urinary iron clearance in patients receiving dexrazoxane. nih.gov |

| Topoisomerase IIβ (Top2β) Inhibition/Degradation | Dexrazoxane may inhibit the catalytic activity of Top2β or induce its degradation in cardiomyocytes. ecancer.orgpharmaceuticalintelligence.comacs.org This is significant because anthracycline-induced damage to Top2β is a key factor in cardiotoxicity. ecancer.org | In vivo and in vitro experiments showed a decrease in Top2β protein levels in rabbit hearts and cell cultures after exposure to dexrazoxane. ecancer.org A 2021 study found a strong correlation between the cardioprotective activity of dexrazoxane analogues and their interaction with Top2β. acs.org |

Academic Research Controversies and Debates surrounding Dexrazoxane

Despite its demonstrated cardioprotective effects, the use of dexrazoxane in clinical practice has been a subject of debate and controversy. nih.gov These concerns have historically limited its widespread adoption, particularly in pediatric oncology and for first-line use in adults. mdpi.comaacrjournals.org

Another significant debate has been the risk of secondary malignancies. mdpi.comaacrjournals.org Some studies, particularly in pediatric patients, reported a potential increase in the incidence of second primary malignancies, such as acute myeloid leukemia and myelodysplastic syndrome, in patients treated with dexrazoxane. dovepress.com This led to restrictions on its use in children by the European Medicines Agency (EMA) in 2011. wikipedia.org However, other large pediatric trials did not observe this increased risk. dovepress.com After a re-evaluation of the available data, the EMA lifted this contraindication in 2017 for children and adolescents anticipated to receive high cumulative doses of anthracyclines. wikipedia.org

The potential for increased myelosuppression (suppression of the bone marrow's ability to produce blood cells) has also been a point of discussion. aacrjournals.orgresearchgate.net While some data suggests this possibility, most studies in adults have not found significant differences in most measures of myelosuppression or infection rates. researchgate.net

These controversies have led to differing regulatory approvals and clinical practice guidelines across the globe. For instance, the FDA initially approved dexrazoxane only for patients with metastatic breast cancer who had already received a cumulative doxorubicin dose of 300 mg/m² and were expected to continue treatment. nih.govaacrjournals.org This "late-in-treatment" indication has been a point of contention, with some researchers arguing that cardioprotection should start from the first dose of doxorubicin, as cardiac damage begins early. aacrjournals.org

Interactive Table: Summary of Academic Controversies Surrounding Dexrazoxane

| Controversy | Arguments For Concern | Counterarguments/Reassuring Data | Current Status/Consensus |

| Interference with Antitumor Efficacy | An early study showed a lower response rate in a dexrazoxane arm, though without a significant impact on disease progression. aacrjournals.org | Multiple subsequent studies and meta-analyses have shown no significant difference in response rates, progression-free survival, or overall survival. nih.govnih.govnih.govdovepress.com | The general consensus is that dexrazoxane does not compromise the anticancer efficacy of anthracyclines. nih.govnih.govnih.gov |

| Risk of Secondary Malignancies | Some pediatric studies reported a potential threefold increase in the risk of second primary malignancies. dovepress.com This led to a temporary restriction by the EMA. wikipedia.org | Other large pediatric trials did not find an increased risk of secondary cancers. dovepress.com | The EMA lifted its contraindication in 2017 for high-risk pediatric patients, suggesting the benefits may outweigh the risks in this population. wikipedia.org The risk remains a topic of ongoing surveillance. |

| Increased Myelosuppression | There have been some concerns about increased bone marrow suppression. aacrjournals.orgresearchgate.net | Most studies in adults have not shown significant differences in most measures of myelosuppression or infection rates. researchgate.net | While a potential risk, it is generally considered manageable and not a major barrier to use in appropriate patients. aacrjournals.orgresearchgate.net |

| Timing of Administration | The initial FDA approval for use after a certain cumulative anthracycline dose has been debated. nih.govaacrjournals.org | Research suggests that cardiac damage starts with the first dose, advocating for earlier initiation of cardioprotection. aacrjournals.org | The Children's Oncology Group (COG) now mandates dexrazoxane use in children receiving a lifetime cumulative anthracycline dose greater than 150 mg/m². mdpi.com The debate on optimal timing in adults continues. |

Compound Names Mentioned in this Article

Aclarubicin

Anthracyclines

Bepotastine

Betamethasone

Betrixaban

Bexarotene

Bicisate

Bimekizumab

Cyclophosphamide

Daunorubicin

Dexrazoxane

Dexrazoxane hydrochloride

Doxorubicin

Epirubicin

5-Fluorouracil

Merbarone

Mitoxantrone

Novobiocin

Razoxane

Trastuzumab

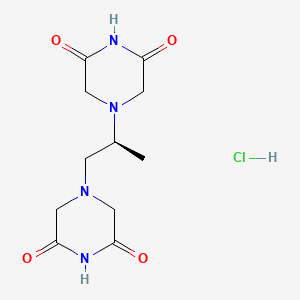

Structure

3D Structure of Parent

特性

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMNMPSIYHKDN-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164152 | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149003-01-0, 1263283-43-7 | |

| Record name | Cardioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrazoxane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRAZOXANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research on Dexrazoxane Hydrochloride S Cardioprotective Effects

Topoisomerase II Beta (TOP2B) Interaction and Inhibition

Recent investigations have firmly established that the cardioprotective effects of dexrazoxane (B1684449) are primarily mediated through its interaction with and subsequent inhibition of TOP2B, an enzyme crucial for managing DNA topology. ahajournals.orgahajournals.orgnih.gov This new understanding challenges the long-held belief that iron chelation is the principal mechanism of action. ahajournals.orgahajournals.org

Mechanism of TOP2B Depletion and Inhibition by Dexrazoxane

Dexrazoxane functions as a catalytic inhibitor of TOP2B. nih.gov It binds to the TOP2B-DNA complex, locking the enzyme in a closed-clamp conformation around the DNA. nih.gov This action prevents the re-ligation of DNA strands, a critical step in the enzyme's function. The formation of this stable, inactive complex is believed to trigger the proteasomal degradation of TOP2B, leading to its depletion in cardiomyocytes. nih.govoup.com Studies have shown that dexrazoxane treatment leads to a time-dependent depletion of TOP2B protein in neonatal ventricular cardiomyocytes, with the effect becoming most pronounced between 12 and 24 hours of exposure. ahajournals.orgahajournals.org This depletion of TOP2B is a key event in preventing the cardiotoxic effects of anthracyclines. nih.govnih.gov

It's important to note that while some research suggests proteasome-mediated degradation is the primary route for TOP2B depletion, other studies indicate that the mechanism may be more complex and could involve transcriptional regulation for the alpha isoform. aacrjournals.orgresearchgate.net

Role in Preventing Anthracycline-Induced DNA Damage in Cardiomyocytes

Anthracyclines, such as doxorubicin (B1662922), exert their cardiotoxic effects by poisoning TOP2B, leading to the formation of DNA double-strand breaks (DSBs) and subsequent cardiomyocyte apoptosis. nih.govnih.govresearchgate.net Dexrazoxane's cardioprotective action is directly linked to its ability to prevent this anthracycline-induced DNA damage. ahajournals.orgbmj.com By depleting TOP2B levels, dexrazoxane reduces the available target for anthracyclines, thereby decreasing the formation of detrimental DSBs. nih.govnih.gov

Experimental evidence has demonstrated that dexrazoxane significantly reduces doxorubicin-induced DNA damage in cardiomyocytes. nih.gov In contrast, its iron-chelating metabolite, ADR-925, shows no such protective effect against this genotoxic damage. ahajournals.orgahajournals.org

| Compound | TOP2B Inhibition | TOP2B Depletion | Prevention of DNA Damage | Cardioprotective Effect |

|---|---|---|---|---|

| Dexrazoxane | Yes | Yes | Yes | Significant |

| ADR-925 (Metabolite) | No | No | No | None |

Distinction from Topoisomerase II Alpha Inhibition

While dexrazoxane inhibits both isoforms of topoisomerase II, TOP2A and TOP2B, its cardioprotective effects are specifically attributed to its action on TOP2B. ahajournals.org TOP2B is the predominant isoform in cardiomyocytes, whereas TOP2A is primarily expressed in proliferating cells, including cancer cells. nih.gov This distinction is crucial, as it allows dexrazoxane to protect the heart without significantly compromising the anticancer efficacy of anthracyclines, which largely target TOP2A in tumor cells. aacrjournals.org

The mechanisms by which dexrazoxane depletes the two isoforms also appear to differ. Evidence suggests that TOP2B depletion is mediated by proteasomal degradation, while TOP2A depletion may occur through a reduction in its mRNA levels, independent of the proteasome. nih.govaacrjournals.org

Iron Chelation Hypothesis and Re-evaluation

For many years, the prevailing hypothesis for dexrazoxane's cardioprotective mechanism was centered on the iron-chelating properties of its hydrolysis product, ADR-925. frontiersin.orgnih.gov It was believed that by chelating intracellular iron, dexrazoxane prevented the formation of anthracycline-iron complexes and subsequent reactive oxygen species (ROS) generation, which were thought to be the primary drivers of cardiotoxicity. nih.govresearchgate.net

However, this hypothesis has been significantly challenged by recent research. ahajournals.orgahajournals.org While the iron-chelating capabilities of dexrazoxane's metabolites are not disputed, their role in cardioprotection has been largely refuted. ahajournals.org

Role of Hydrolysis Products, specifically ADR-925, in Iron Chelation

Dexrazoxane is a prodrug that undergoes hydrolysis in the body to form several metabolites, including the open-ring derivative ADR-925. nih.govresearchgate.net ADR-925 is a potent iron chelator, structurally similar to EDTA. ecancer.org It can effectively displace iron from its complexes with anthracyclines. nih.gov The rapid in vivo conversion of dexrazoxane to ADR-925 supported the initial iron chelation hypothesis. nih.govresearchgate.net

Despite its strong iron-binding capacity, direct administration of ADR-925 has failed to provide any significant cardioprotection against anthracycline toxicity in both in vitro and in vivo models. ahajournals.orgnih.govbmj.com Studies have shown that even when intracellular concentrations of exogenously administered ADR-925 were comparable to or exceeded those achieved after dexrazoxane administration, no protective effect was observed. ahajournals.orgahajournals.org These findings strongly indicate that while ADR-925 is an effective iron chelator, this property is not the basis for dexrazoxane's clinically relevant cardioprotective effects. ahajournals.orgahajournals.org

| Hypothesis | Mediator | Mechanism | Current Scientific Consensus |

|---|---|---|---|

| TOP2B Inhibition | Dexrazoxane (parent compound) | Inhibits and depletes TOP2B, preventing anthracycline-induced DNA damage. | Strongly supported by current evidence. |

| Iron Chelation | ADR-925 (metabolite) | Chelates intracellular iron, preventing ROS formation. | Largely refuted by recent studies. |

Comparative Efficacy with Other Iron Chelators in Cardioprotection

The cardioprotective effects of dexrazoxane have been compared to other iron chelators, with studies revealing important distinctions in their efficacy. While dexrazoxane is a clinically approved cardioprotectant against anthracycline-induced cardiotoxicity, other iron chelators that form redox-inactive complexes with iron have demonstrated inferior or no protective effects in validated models. This suggests that simple iron chelation may not be the sole or primary mechanism of dexrazoxane's cardioprotective action. ahajournals.org

For instance, a study comparing dexrazoxane with deferiprone, another iron chelating compound, in the context of chronic anthracycline cardiotoxicity highlighted differences in their protective capabilities. kisti.re.kr Furthermore, research involving novel analogues of dexrazoxane and its metabolites has shown that even compounds with significant antioxidant and iron-chelating properties in vitro did not consistently protect cardiomyocytes from daunorubicin-induced damage. researchgate.net In fact, dexrazoxane itself was found to be a relatively weak intracellular iron chelator and did not protect isolated cardiomyocytes from oxidative injury induced by hydrogen peroxide. researchgate.net

These findings underscore the complexity of dexrazoxane's mechanism and suggest that its unique cardioprotective profile is not solely attributable to its iron-chelating properties.

Evidence Refuting Primary Role of Iron Chelation in Clinically Relevant Cardioprotection

A growing body of evidence challenges the long-held belief that the primary cardioprotective mechanism of dexrazoxane hydrochloride is through iron chelation by its metabolite, ADR-925. ahajournals.orgahajournals.org While dexrazoxane is hydrolyzed to ADR-925, a compound structurally similar to the potent iron chelator EDTA, recent studies suggest this action is not the main driver of its clinical efficacy. nih.gov

Several key findings support this evolving perspective:

Lack of Protection by ADR-925: Direct administration of the iron-chelating metabolite ADR-925, even at concentrations similar to or exceeding those achieved with dexrazoxane administration, failed to provide meaningful protection against anthracycline-induced cardiotoxicity in both in vitro and in vivo models. ahajournals.orgahajournals.org In a rabbit model of chronic daunorubicin-induced cardiotoxicity, ADR-925 did not prevent the decline in left ventricular fractional shortening, a key indicator of cardiac function, whereas dexrazoxane provided significant protection. ahajournals.org

Redox Activity of ADR-925-Iron Complexes: The complexes formed between ADR-925 and iron exhibit significant redox activity. ahajournals.org This is inconsistent with the traditional antioxidant concept of cardioprotection, as such activity would not be expected to prevent tissue damage. ahajournals.org

Ineffectiveness of Other Iron Chelators: Other iron chelators that form redox-inactive complexes with iron have been shown to be less effective than dexrazoxane in preventing anthracycline cardiotoxicity. ahajournals.org This suggests that a mechanism beyond simple iron chelation is at play.

Topoisomerase IIβ Interaction: Strong evidence now points to the interaction of the parent dexrazoxane compound with topoisomerase IIβ (TOP2B) as the key mechanism for its cardioprotective effects. ahajournals.orgahajournals.orgnih.gov Dexrazoxane, but not ADR-925, has been shown to inhibit and deplete TOP2B, thereby preventing the DNA damage that is a critical step in anthracycline-induced cardiotoxicity. ahajournals.orgcuni.cz

| Compound | Mechanism | Cardioprotective Effect (in vivo) | Reference |

|---|---|---|---|

| Dexrazoxane | Inhibition of Topoisomerase IIβ | Significant protection against daunorubicin-induced cardiac dysfunction | ahajournals.org |

| ADR-925 | Iron Chelation | No significant protection against daunorubicin-induced cardiac dysfunction | ahajournals.org |

This newer mechanistic paradigm suggests that the clinically relevant cardioprotection afforded by dexrazoxane is not primarily due to the iron-chelating properties of its metabolite, but rather to the direct action of the parent drug on topoisomerase IIβ. ahajournals.orgahajournals.orgcuni.cz

Modulation of Cellular Signaling Pathways

Dexrazoxane hydrochloride exerts its cardioprotective effects through the modulation of several critical cellular signaling pathways. Research has demonstrated its ability to influence apoptosis, necroptosis, oxidative stress, and intracellular calcium regulation within cardiomyocytes.

Impact on Apoptosis Pathways (e.g., MAPK/NF-κB, Caspase-3)

Dexrazoxane has been shown to mitigate doxorubicin-induced cardiomyocyte apoptosis by influencing key signaling pathways. nih.govresearchgate.netsemanticscholar.org One of the primary mechanisms involves the p38 mitogen-activated protein kinase (p38MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov Doxorubicin treatment has been observed to increase the levels of phosphorylated-p38MAPK and phosphorylated-p65, a subunit of NF-κB, which are critical components of inflammatory and apoptotic signaling. nih.gov Pretreatment with dexrazoxane can reverse this effect, suggesting that it protects against doxorubicin-mediated cytotoxicity and apoptosis through the inhibition of the p38MAPK/NF-κB pathway. nih.govnih.gov

Furthermore, dexrazoxane directly impacts the executioner phase of apoptosis by reducing the activation of caspase-3. nih.govresearchgate.net Studies have shown that in cardiomyocytes treated with doxorubicin, the expression of cleaved (active) caspase-3 is significantly increased, indicating the initiation of apoptosis. nih.gov Pretreatment with dexrazoxane markedly decreases the levels of cleaved caspase-3, demonstrating its anti-apoptotic properties. nih.govdoi.org The expression of Bax, a pro-apoptotic protein, is also reduced in the presence of dexrazoxane. nih.gov

| Marker | Effect of Doxorubicin | Effect of Doxorubicin + Dexrazoxane | Reference |

|---|---|---|---|

| Phosphorylated-p38MAPK | Increased | Decreased | nih.gov |

| Phosphorylated-p65 (NF-κB) | Increased | Decreased | nih.gov |

| Cleaved Caspase-3 | Increased | Decreased | nih.gov |

| Bax | Increased | Decreased | nih.gov |

Influence on Necroptosis in Cardiomyocytes

In addition to its anti-apoptotic effects, dexrazoxane has been found to inhibit necroptosis, another form of programmed cell death, in cardiomyocytes exposed to doxorubicin. nih.gov Necroptosis plays a significant role in doxorubicin-induced cardiomyocyte injury. nih.gov Research has demonstrated that doxorubicin promotes both apoptosis and necroptosis in cardiomyocytes, leading to reduced cell viability and impaired heart function. nih.gov

Dexrazoxane has been shown to increase cell viability and protect cardiac function by decreasing both cardiomyocyte apoptosis and necroptosis following doxorubicin treatment. nih.gov The mechanism behind this is linked to the inhibition of the p38MAPK/NF-κB signaling pathway, which is involved in both inflammation and necroptosis. nih.gov By attenuating this pathway, dexrazoxane effectively reduces doxorubicin-induced inflammation and subsequent necroptotic cell death. nih.gov These findings indicate that the cardioprotective effects of dexrazoxane are multifaceted, involving the suppression of multiple cell death pathways. nih.gov

Regulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant aspect of dexrazoxane's cardioprotective mechanism is its ability to regulate oxidative stress and the generation of reactive oxygen species (ROS). nih.govnih.gov Anthracycline-induced cardiotoxicity is strongly associated with the production of ROS, which can damage cellular components, including mitochondria. nih.govresearcher.life

Dexrazoxane interferes with the formation of ROS by chelating iron, which is a catalyst in the generation of these damaging molecules from the anthracycline-iron complex. nih.gov By binding to free iron (Fe²⁺ and Fe³⁺) and removing it from its complex with doxorubicin, dexrazoxane reduces the formation of superoxide (B77818) and hydroxyl radicals. nih.gov

Studies in rat models have shown that doxorubicin administration leads to a high production of ROS in the myocardium, as evidenced by increased levels of malondialdehyde and superoxide. nih.gov Co-administration of dexrazoxane was found to prevent these effects. nih.gov Furthermore, dexrazoxane has been shown to reduce the accumulation of ROS in cardiac tissues following radiation, another source of oxidative stress. nih.gov This effect appears to be specific to cardiac tissue, as dexrazoxane did not significantly affect ROS levels in tumor tissues, suggesting a targeted protective mechanism. nih.gov

Effects on Intracellular Calcium Dysregulation

Anthracycline-induced cardiotoxicity is also associated with the dysregulation of intracellular calcium. A major site of damage from doxorubicin is the sarcoplasmic reticulum, which is crucial for calcium regulation in cardiomyocytes. nih.gov Damage to the sarcoplasmic reticulum can lead to the release of calcium, which is then taken up by the mitochondria. nih.gov This mitochondrial calcium overload can impair ATP production, contributing to cardiac dysfunction. nih.gov

Activation of Protein Kinases (Akt, Erk1/2) and their Role in Cell Survival

Research into the cardioprotective mechanisms of dexrazoxane hydrochloride has illuminated its role in activating key cell survival signaling pathways. Specifically, studies have focused on the activation of Protein Kinase B (Akt) and Extracellular Signal-Regulated Kinases 1 and 2 (Erk1/2), which are critical components of pathways that promote cell survival and inhibit apoptosis. nih.gov

In a rat model of doxorubicin-induced cardiomyopathy, pretreatment with dexrazoxane demonstrated a significant cardioprotective effect. nih.gov This protection was associated with increased levels of activated, phosphorylated Akt and Erk. nih.gov Western blot analysis of heart tissues revealed that while the total amounts of Akt and Erk proteins remained unchanged, the phosphorylated forms (p-Akt and p-Erk) were significantly elevated in the group treated with both doxorubicin and dexrazoxane compared to the group treated with doxorubicin alone. nih.gov The activation of these kinases is known to contribute to cardioprotective effects against various stresses, including ischemia-reperfusion injury. nih.gov The ERK1/2 cascade, in particular, is recognized for its role in promoting cardiomyocyte hypertrophy and cardioprotection in response to pathophysiological stresses. sciltp.com

The findings suggest that the cardioprotective effects of dexrazoxane are, at least in part, mediated by the upregulation of these pro-survival kinase pathways. This activation helps to counteract the apoptotic signals and cellular damage induced by agents like doxorubicin. nih.gov

Table 1: Effects of Dexrazoxane on Cardiac Function and Protein Kinase Activation in a Doxorubicin-Induced Cardiomyopathy Rat Model

This table summarizes key findings from a preclinical study investigating the effects of dexrazoxane (DZR) on cardiac parameters and the phosphorylation of Akt and Erk in rats treated with doxorubicin (DOX). Data is conceptual and based on findings reported in the literature. nih.gov

| Parameter | Control Group | DOX Group | DOX + DZR Group |

| Cardiac Function | |||

| Fractional Shortening (%) | Normal | Decreased | Improved |

| Cardiac Output | Normal | Decreased | Improved |

| Protein Kinase Activation | |||

| Phosphorylated Akt (p-Akt) Level | Baseline | Reduced | Increased |

| Phosphorylated Erk (p-Erk) Level | Baseline | Reduced | Increased |

| Total Akt Level | Unchanged | Unchanged | Unchanged |

| Total Erk Level | Unchanged | Unchanged | Unchanged |

Poly(ADP-ribose) Sequestration Research

A significant area of mechanistic research proposes that the cardioprotective effect of dexrazoxane is consistent with the sequestration of poly(ADP-ribose) (PAR). nih.govecancer.org This hypothesis challenges the long-held belief that dexrazoxane's primary protective mechanism is the degradation of topoisomerase IIβ (Top2β). nih.govecancer.org While dexrazoxane treatment can lead to a depletion of Top2β, systematic analysis suggests this action may not be sufficient to explain its robust cardioprotective effects. ecancer.org

Research indicates that dexrazoxane interacts directly with PAR polymer. nih.govecancer.org PAR is synthesized by poly(ADP-ribose) polymerases (PARPs) in response to DNA damage, and its activation is implicated in the cardiotoxicity induced by doxorubicin. ecancer.orgresearchgate.net The novel proposed mechanism involves dexrazoxane catalyzing the self-assembly of PAR, effectively sequestering it. mccormackpharma.com This sequestration is thought to occur through both canonical (Watson-Crick) and non-canonical (Hoogsteen) base-pairing interactions. mccormackpharma.comnih.gov

By sequestering PAR, dexrazoxane could inhibit its function, providing a mechanism for both acute and long-term cardioprotection against anthracycline-induced damage. mccormackpharma.comnih.gov This direct inhibition of the PAR polymer offers a distinct mechanism compared to PARP inhibitors, which block the synthesis of PAR. mccormackpharma.comresearchgate.net This research provides a new framework for understanding dexrazoxane's function as a cytoprotectant, with implications beyond iron chelation and topoisomerase inhibition. mccormackpharma.com

Table 2: Comparison of Proposed Cardioprotective Mechanisms of Dexrazoxane

This table contrasts the established hypothesis with the emerging research on PAR sequestration.

| Feature | Topoisomerase IIβ Depletion Hypothesis | Poly(ADP-ribose) Sequestration Hypothesis |

| Primary Target | Topoisomerase IIβ (Top2β) | Poly(ADP-ribose) (PAR) polymer |

| Proposed Action | Promotes proteasomal degradation of Top2β, reducing the target for doxorubicin-induced DNA damage. nih.govecancer.org | Directly binds to and sequesters PAR through self-assembly, inhibiting its downstream functions. mccormackpharma.comnih.gov |

| Supporting Evidence | Observation of decreased Top2β levels in cells treated with dexrazoxane. nih.gov | In vitro evidence of dexrazoxane-catalyzed self-assembly of PAR; correlation with cardioprotective outcomes. mccormackpharma.comnih.gov |

| Implication for Cardioprotection | Reduces the formation of doxorubicin-Top2β-DNA complexes that lead to DNA breaks. | Mitigates the detrimental effects of PAR accumulation, which is linked to doxorubicin-induced heart failure. mccormackpharma.comecancer.org |

Preclinical Research Methodologies and Findings

In Vitro Model Systems for Cardioprotection

In vitro studies are fundamental in isolating and understanding the direct effects of dexrazoxane (B1684449) on cardiac cells. These models allow for controlled experiments to investigate cellular pathways and mechanisms of drug action.

Cardiomyocyte cell lines, such as the rat-derived H9C2 and human AC16 lines, are widely used in preclinical cardiotoxicity studies due to their robustness and ease of culture. The H9C2 cell line, in particular, is a well-established model for investigating the metabolic and apoptotic effects of doxorubicin (B1662922) and the protective properties of dexrazoxane. nih.govfrontiersin.org Studies using H9C2 cells have demonstrated that they can replicate key aspects of doxorubicin-induced cardiotoxicity, including oxidative stress, apoptosis, and cell death. frontiersin.org Research has shown that dexrazoxane may prevent doxorubicin-induced DNA damage in H9C2 cardiomyocytes by promoting the proteasomal degradation of topoisomerase IIβ (Top2β). nih.gov

In vitro ¹H-NMR metabonomics applied to the H9C2 cell line has been used to study the metabolic side effects of doxorubicin and the protective effects of dexrazoxane. nih.gov These studies have helped to validate the H9C2 in vitro model for metabolic investigations of both doxorubicin-induced cardiotoxicity and potential cardioprotective strategies. nih.govfrontiersin.org

Primary cardiomyocyte cultures, isolated directly from neonatal animals, offer a model system that more closely resembles the physiological state of in vivo cardiomyocytes. Studies utilizing primary cardiomyocytes isolated from neonatal C57BL/6J mice have been instrumental in demonstrating the protective effects of dexrazoxane against doxorubicin-induced apoptosis. nih.govresearchgate.net These in vitro experiments confirmed that doxorubicin reduces cell viability and induces apoptosis in cardiomyocytes, as evidenced by increased expression of cleaved-caspase 3 and Bax. nih.gov Pretreatment with dexrazoxane was shown to improve cardiomyocyte viability that had been decreased by doxorubicin. nih.gov

Research on neonatal rat cardiac myocytes has also shown that dexrazoxane protects these cells from doxorubicin-induced damage and reduces apoptosis. doi.org This protective effect is thought to be mediated, at least in part, by the upregulation of microRNA-17-5p, which plays a cytoprotective role. nih.govresearchgate.net

The assessment of DNA damage is a critical component of understanding the genotoxic effects of anthracyclines and the protective role of dexrazoxane. The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA fragmentation in individual cells. ahajournals.org In studies with H9c2 cardiac myocytes, the alkaline comet assay has been used to demonstrate that doxorubicin induces DNA damage, an effect that can be lessened by the presence of a free radical scavenger. nih.gov This suggests that oxidative stress plays a significant role in the DNA damage caused by doxorubicin. nih.gov

Other methods for assessing DNA damage include the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of apoptosis. doi.orgnih.gov Studies have shown that dexrazoxane can inhibit DNA topoisomerase IIb–anthracycline-mediated double-stranded DNA breaks. nih.gov Furthermore, DNA ladder assays have been employed to visualize DNA fragmentation, a hallmark of apoptosis, in cardiomyocytes treated with doxorubicin. nih.gov

Evaluating cell viability and apoptosis is crucial for determining the extent of cellular damage and the efficacy of cardioprotective agents. The MTT assay is a common colorimetric assay used to measure cell viability. nih.govresearchgate.net Studies have shown that doxorubicin treatment reduces cardiomyocyte viability in a dose-dependent manner, and that pretreatment with dexrazoxane can improve this viability. nih.govresearchgate.net Another indicator of cellular damage is the release of lactate (B86563) dehydrogenase (LDH), which is significantly increased by doxorubicin and reduced in the presence of dexrazoxane. nih.gov

Apoptosis, or programmed cell death, is a key mechanism of anthracycline-induced cardiotoxicity. plos.org The induction of apoptosis is often assessed by measuring the levels of key apoptosis-regulating proteins. Western blot analysis has shown that doxorubicin increases the expression of pro-apoptotic proteins such as cleaved-caspase 3 and Bax. nih.gov Dexrazoxane has been shown to reduce cardiomyocyte apoptosis, as evidenced by a decrease in these markers. nih.govplos.org Hoechst staining, which reveals DNA condensation and fragmentation, is another method used to visualize apoptotic cells, and studies have shown a reduction in apoptotic cardiomyocytes with dexrazoxane treatment. nih.gov

| Marker | Method of Assessment | Effect of Doxorubicin | Effect of Dexrazoxane Pretreatment |

|---|---|---|---|

| Cleaved-Caspase 3 | Western Blot | Increased Expression | Decreased Expression |

| Bax | Western Blot | Increased Expression | Decreased Expression |

| DNA Condensation/Fragmentation | Hoechst Staining | Increased | Reduced |

| TUNEL-Positive Nuclei | TUNEL Assay | Increased | Reduced |

In Vivo Animal Models of Cardiotoxicity

In vivo animal models are indispensable for studying the systemic effects of cardiotoxicity and the protective efficacy of dexrazoxane in a whole-organism context.

Rodent models, particularly mice and rats, are the most frequently used in vivo systems for studying anthracycline-induced cardiotoxicity and the protective effects of dexrazoxane. nih.govphysiology.org In a doxorubicin-induced mouse heart failure model, treatment with doxorubicin resulted in a significant decrease in body weight and an increase in the heart-to-body weight ratio, indicative of cardiac injury. nih.govresearchgate.net Pretreatment with dexrazoxane was able to mitigate these symptoms. nih.govresearchgate.net Echocardiography analysis in these models has shown that doxorubicin induces a loss of heart function, as measured by ejection fraction and fractional shortening, which is attenuated by dexrazoxane treatment. nih.govresearchgate.net

Studies in rats have also been employed to investigate the cardioprotective effects of dexrazoxane. For instance, male Sprague-Dawley rats have been used in a model of radiation-induced heart disease, where dexrazoxane was shown to suppress myocardial apoptosis. nih.gov However, it is noteworthy that some studies have found that dexrazoxane does not protect against doxorubicin-induced cardiac damage in young rats, suggesting that its protective effects may be age-dependent. physiology.org

Histological analysis of heart tissue from these rodent models has revealed that doxorubicin causes an accumulation of inflammatory cells and disordered heart tissue structure, while dexrazoxane treatment significantly decreases inflammatory cell accumulation and preserves myocardial structure. researchgate.net

| Animal Model | Key Findings with Doxorubicin | Key Findings with Dexrazoxane + Doxorubicin |

|---|---|---|

| Male C57BL/6J Mice | Decreased body weight, increased heart/body weight ratio, reduced ejection fraction, increased cardiomyocyte apoptosis. | Mitigated weight loss, attenuated increase in heart/body weight ratio, improved ejection fraction, reduced cardiomyocyte apoptosis. |

| Male Sprague-Dawley Rats (Radiation Model) | Increased myocardial apoptosis and reactive oxygen species. | Suppressed myocardial apoptosis and reversed radiation-induced ROS generation. |

| Neonate Rats | Functional cardiac deficit. | Did not suppress doxorubicin-induced cardiotoxicity. |

Larger Animal Models (e.g., Rabbits, Dogs, Swine)

Preclinical studies in larger animal models have been instrumental in evaluating the cardioprotective effects of dexrazoxane hydrochloride against doxorubicin-induced cardiotoxicity. These models, including rabbits, dogs, and swine, offer physiological similarities to humans, making them valuable for translational research.

In a study involving dogs, treatment with doxorubicin alone led to a significant decrease in cardiac function. However, the concurrent administration of dexrazoxane was shown to mitigate these effects. Echocardiographic assessments in dogs revealed that doxorubicin treatment resulted in a notable reduction in left ventricular fractional shortening. In contrast, dogs that received dexrazoxane alongside doxorubicin showed a significantly smaller decline in this parameter, indicating preserved cardiac contractility. Specifically, some studies have shown that while doxorubicin alone can cause a decrease in fractional shortening to below 20%, co-administration of dexrazoxane can help maintain it within a healthier range. nih.govscilit.com Furthermore, the development of ventricular premature contractions was significantly associated with doxorubicin-induced cardiotoxicity, a risk that was observed to be lower in the dexrazoxane-treated group. nih.gov

Swine models have also been utilized to characterize doxorubicin-induced cardiotoxicity, with serial cardiac magnetic resonance (CMR) imaging demonstrating the progression from initial myocardial edema to left ventricular dysfunction. nih.gov While specific quantitative data on the protective effects of dexrazoxane in swine is less detailed in the provided search results, these models are crucial for understanding the temporal evolution of cardiac damage and the potential windows for therapeutic intervention with agents like dexrazoxane hydrochloride.

Rabbit models have also been employed to demonstrate the cardioprotective efficacy of dexrazoxane. Studies have shown that dexrazoxane can prevent or significantly reduce the severity of doxorubicin-induced myocardial lesions in rabbits.

Interactive Data Table: Effect of Dexrazoxane on Cardiac Function in a Canine Model

| Treatment Group | Change in Fractional Shortening | Incidence of Ventricular Premature Contractions |

| Doxorubicin Alone | Significant Decrease | Higher Incidence |

| Doxorubicin + Dexrazoxane | Minimal Decrease | Lower Incidence |

This table summarizes the general findings on the protective effects of dexrazoxane on cardiac function in canine models treated with doxorubicin.

Assessment of Cardiac Function (e.g., Echocardiography, Left Ventricular Catheterization)

The assessment of cardiac function is a critical component of preclinical studies evaluating the cardioprotective properties of dexrazoxane hydrochloride. Echocardiography is a widely used non-invasive imaging technique to monitor cardiac dimensions and function in animal models.

In preclinical studies involving rats, echocardiography revealed that doxorubicin treatment caused a significant decline in left ventricular ejection fraction (LVEF) and fractional shortening (FS). The administration of dexrazoxane alongside doxorubicin demonstrated a significant preservation of both LVEF and FS, indicating its cardioprotective effect. For instance, in one study, doxorubicin treatment alone resulted in a moderate reduction of LVEF, which was prevented by the co-administration of dexrazoxane. nih.govresearchgate.net

Similarly, in canine models, echocardiography has been employed to evaluate the impact of doxorubicin and the protective role of dexrazoxane. Studies have documented a gradual reduction in fractional shortening in dogs treated with doxorubicin. scilit.com A meta-analysis of studies in dogs showed that doxorubicin administration led to a mean reduction of 21.24% in ejection fraction. nih.gov While specific quantitative data from left ventricular catheterization was not detailed in the provided search results, this invasive technique provides precise measurements of ventricular pressures and volumes and is often used to corroborate findings from non-invasive imaging.

Interactive Data Table: Echocardiographic Findings in a Rat Model of Doxorubicin-Induced Cardiotoxicity with Dexrazoxane

| Parameter | Control Group | Doxorubicin (DOX) Group | DOX + Dexrazoxane (DZR) Group |

| Left Ventricular Ejection Fraction (LVEF) | Normal | Significantly Decreased | Preserved |

| Fractional Shortening (FS) | Normal | Significantly Decreased | Preserved |

This table illustrates the typical findings from echocardiographic assessments in a rat model, highlighting the cardioprotective effect of dexrazoxane against doxorubicin-induced cardiac dysfunction.

Histopathological Evaluation of Myocardial Lesions

Histopathological examination of myocardial tissue is a definitive method to assess the extent of cardiac damage in preclinical models of doxorubicin-induced cardiotoxicity and the protective effects of dexrazoxane hydrochloride. These evaluations typically involve the microscopic analysis of heart tissue to identify and score the severity of lesions.

In various animal models, including rats and mice, doxorubicin administration consistently induces characteristic myocardial lesions. These include cytoplasmic vacuolization, myofibrillar loss, and myocyte necrosis and apoptosis. nih.govveterinaria.unsa.ba The severity of these lesions is often graded using a semi-quantitative scoring system, such as the Billingham scoring method, which ranges from 0 (no changes) to 3 or 4 (severe and widespread damage).

Preclinical studies have consistently demonstrated that pretreatment with dexrazoxane significantly attenuates the severity of doxorubicin-induced myocardial lesions. In spontaneously hypertensive rats, for example, the mean lesion scores were significantly lower in the group receiving dexrazoxane prior to doxorubicin compared to those receiving doxorubicin alone. researchgate.net Dexrazoxane has been shown to suspend the expansion of tissue lesions over time, indicating a lasting protective effect.

Interactive Data Table: Histopathological Scores of Myocardial Lesions

| Treatment Group | Mean Lesion Score (0-3 scale) | Key Histopathological Findings |

| Doxorubicin Alone | 2.7 | Widespread cytoplasmic vacuolization and myofibrillar loss |

| Doxorubicin + Dexrazoxane | 1.5 | Significantly reduced incidence and severity of lesions |

This table provides a representative example of the reduction in the severity of myocardial lesions with dexrazoxane co-administration as assessed by a semi-quantitative scoring system.

Biochemical Markers of Cardiac Dysfunction (e.g., Troponin I)

The measurement of circulating biochemical markers is a valuable tool in preclinical research to detect and quantify cardiac injury. Cardiac troponins, particularly cardiac troponin I (cTnI) and cardiac troponin T (cTnT), are highly sensitive and specific markers of myocardial damage.

In preclinical studies, the administration of doxorubicin leads to a significant elevation in serum levels of cTnI and cTnT, correlating with the extent of cardiomyocyte injury. These elevations serve as early indicators of cardiotoxicity, often preceding detectable changes in cardiac function.

The cardioprotective effect of dexrazoxane hydrochloride is reflected in its ability to attenuate the doxorubicin-induced rise in cardiac troponin levels. In studies with spontaneously hypertensive rats, co-administration of dexrazoxane with doxorubicin resulted in significantly lower mean serum cTnT concentrations compared to rats treated with doxorubicin alone (0.24 ng/ml vs 0.79 ng/ml). researchgate.net Similarly, in a study involving rats treated with a combination of doxorubicin and herceptin, dexrazoxane treatment led to significantly different serum levels of cTnI compared to the group without dexrazoxane. researchgate.net

Interactive Data Table: Effect of Dexrazoxane on Serum Cardiac Troponin T Levels

| Treatment Group | Mean cTnT Concentration (ng/ml) |

| Doxorubicin Alone | 0.79 |

| Doxorubicin + Dexrazoxane | 0.24 |

This table presents data from a study in spontaneously hypertensive rats, demonstrating the significant reduction in doxorubicin-induced elevation of serum cardiac troponin T by dexrazoxane.

Myocardial Edema and Deformation Assessment

Advanced imaging techniques, such as cardiac magnetic resonance (CMR), allow for the detailed assessment of myocardial tissue characteristics, including edema and deformation, providing early insights into doxorubicin-induced cardiotoxicity and the protective mechanisms of dexrazoxane hydrochloride.

Myocardial edema, an early sign of myocardial injury, can be quantified using T2 mapping on CMR. In a preclinical mouse model, doxorubicin exposure led to a noticeable increase in T2 relaxation time at weeks 4 and 8, indicative of myocardial edema. nih.gov While dexrazoxane did not completely prevent the initial edema, it limited the degree of edema formation. nih.gov

Myocardial deformation, a measure of the heart's contractile function, can be assessed using techniques like global longitudinal strain (GLS). In the same mouse model, GLS was found to be abnormal in both the doxorubicin-only and the doxorubicin with dexrazoxane groups. However, this impairment persisted only in the doxorubicin-only group, suggesting that dexrazoxane aids in the recovery of myocardial function. nih.gov The study demonstrated that dexrazoxane helps prevent the chronic inflammation and subsequent worsening of contractile function. nih.gov

Interactive Data Table: Myocardial Edema and Deformation in a Preclinical Mouse Model

| Parameter | Doxorubicin (DOX) Group | DOX + Dexrazoxane (DOX/DEX) Group |

| Myocardial Edema (T2-average) | More noticeable increase at weeks 4 & 8 | Less noticeable increase |

| Global Longitudinal Strain (GLS) | Persistent abnormal strain | Abnormal strain with subsequent improvement |

This table summarizes the findings from a preclinical mouse model using CMR, illustrating the impact of dexrazoxane on doxorubicin-induced myocardial edema and deformation.

Investigation of Organ-Specific Protection Beyond the Heart

While the primary focus of dexrazoxane hydrochloride research has been on its cardioprotective effects, there is growing interest in its potential to protect other organs from chemotherapy-induced damage.

Ovarian Cell Protection

Doxorubicin is known to cause ovarian toxicity, leading to impaired fertility in female cancer survivors. Preclinical studies have investigated the potential of dexrazoxane to mitigate this damage.

In a mouse model, pretreatment with dexrazoxane before doxorubicin administration demonstrated significant protection of ovarian cells. Dexrazoxane was found to decrease the extent of double-strand DNA breaks in ovarian granulosa and stroma/theca cells caused by doxorubicin by 40-65%. nih.gov This protective effect against DNA damage is likely due to dexrazoxane's inhibition of topoisomerase II catalytic activity. nih.gov

Furthermore, in vivo studies in mice have shown that dexrazoxane pretreatment not only reduces acute ovarian damage but also preserves long-term fertility. Dams pretreated with dexrazoxane before doxorubicin had larger litter sizes compared to those treated with doxorubicin alone. nih.govnih.gov For instance, doxorubicin treatment reduced the average litter size from 13.0 to 6.7 pups, while pretreatment with a 1:1 mg ratio of dexrazoxane to doxorubicin resulted in an average litter size of 9.5 pups. nih.gov Dexrazoxane also significantly reduced the "infertility index," which is the percentage of dams failing to achieve pregnancy. nih.govresearchgate.net

Interactive Data Table: Ovarian Protection by Dexrazoxane in a Mouse Model

| Parameter | Doxorubicin (DXR) Alone | DXR + Dexrazoxane (1:1 mg ratio) |

| DNA Damage in Ovarian Cells | 40-65% increase | Significantly reduced |

| Average Litter Size | 6.7 pups | 9.5 pups |

| Infertility Index | Significantly increased | Significantly reduced |

This table quantifies the protective effects of dexrazoxane on doxorubicin-induced ovarian damage and subsequent fertility in a mouse model.

Bone Marrow Protection and Myelosuppression Modulation

Preclinical investigations into the effects of dexrazoxane hydrochloride on chemotherapy-induced myelosuppression have revealed nuanced, compound-specific interactions. In studies utilizing B6D2F1 mice, co-administration of dexrazoxane hydrochloride demonstrated a protective effect against the hematologic toxicity induced by certain DNA cleavage-enhancing drugs. Nontoxic doses of dexrazoxane hydrochloride were found to significantly reduce myelosuppression and associated weight loss stemming from treatment with daunorubicin (B1662515) and etoposide (B1684455). nih.gov This protective activity extended to in vitro granulocyte-macrophage colony-forming assays, where dexrazoxane hydrochloride antagonized the antiproliferative effects of daunorubicin and etoposide on both human and murine blood progenitor cells. nih.gov

Conversely, this myeloprotective effect was not observed with the anthracycline doxorubicin. In the same mouse model, dexrazoxane hydrochloride failed to mitigate doxorubicin-induced myelosuppression or weight loss. nih.gov Similarly, in vitro cytotoxicity from doxorubicin was not reduced by the presence of dexrazoxane hydrochloride. nih.gov These findings underscore a differential modulatory role for dexrazoxane hydrochloride on the bone marrow, suggesting its protective capacity is dependent on the specific cytotoxic agent it is combined with. The data suggests a potential for significant etoposide dose escalation when used with dexrazoxane hydrochloride, without aggravating hematologic toxicity. nih.gov

| Chemotherapeutic Agent | Effect of Co-administration with Dexrazoxane Hydrochloride | In Vitro Antiproliferative Effect |

|---|---|---|

| Daunorubicin | Reduced Myelosuppression and Weight Loss | Antagonized |

| Etoposide | Reduced Myelosuppression and Weight Loss | Antagonized |

| Doxorubicin | No Reduction in Myelosuppression or Weight Loss | Not Antagonized |

Hepatic Cell Protection

The potential of dexrazoxane hydrochloride to mitigate chemotherapy-induced liver damage has been explored at the ultrastructural level. In a preclinical study using adult male albino rats, researchers evaluated the hepatotoxic effects of doxorubicin and the potential protective role of dexrazoxane hydrochloride. biotech-asia.org Electron microscopy of liver tissue from rats treated with doxorubicin alone revealed significant pathological changes in hepatocytes. These changes included vacuolation, damaged mitochondria, and vacuolated nuclei, alongside the disappearance of some cytoplasmic organelles like the endoplasmic reticulum and lysosomes. biotech-asia.org

However, in the group that received doxorubicin combined with dexrazoxane hydrochloride, electron microscopic examination showed no such pathological changes. biotech-asia.org The hepatocytes in the combination therapy group displayed a normal structure, including well-defined nuclei, mitochondria, and endoplasmic reticulum. biotech-asia.org This finding suggests that dexrazoxane hydrochloride can prevent the hepatotoxic effects and ultrastructural damage induced by doxorubicin at the cellular level. biotech-asia.org

| Treatment Group | Observed Ultrastructural Effects on Hepatocytes |

|---|---|

| Doxorubicin Alone | Significant cellular injury: vacuolation, damaged mitochondria, vacuolated nucleus, loss of organelles. biotech-asia.org |

| Doxorubicin + Dexrazoxane Hydrochloride | Normal cellular structure preserved; no pathological changes observed. biotech-asia.org |

Subcutaneous Extravasation Injury Amelioration

Preclinical studies have convincingly demonstrated the efficacy of dexrazoxane hydrochloride in preventing severe tissue injury following the accidental subcutaneous extravasation of anthracyclines. nih.govnih.gov In a key study using B6D2F1 mice, a single systemic dose of dexrazoxane hydrochloride administered immediately after subcutaneous injection of various anthracyclines led to a dramatic reduction in the resulting tissue lesions. nih.gov

The protective effect was dose-dependent and substantial across different agents. nih.gov The treatment also resulted in a statistically significant decrease in both the number of mice that developed wounds and the duration of those wounds. nih.gov Further investigation revealed a therapeutic window for administration; dexrazoxane hydrochloride could be given up to three hours after the anthracycline extravasation without a loss of its protective efficacy. nih.govresearchgate.net These preclinical data established a strong foundation for its use as an antidote for anthracycline extravasation. nih.govnih.gov

| Subcutaneously Administered Anthracycline | Reduction in Tissue Lesions with Systemic Dexrazoxane Hydrochloride |

|---|---|

| Doxorubicin | 96% nih.govresearchgate.net |

| Daunorubicin | 70% nih.govresearchgate.net |

| Idarubicin (B193468) | 87% nih.govresearchgate.net |

Pharmacodynamic Modeling and Simulation

To quantitatively characterize the interaction between dexrazoxane hydrochloride and doxorubicin, researchers have developed mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) models. These models utilize in vitro data from human cell lines to simulate and predict drug effects and interactions. biotech-asia.orgresearchgate.net In one such proof-of-concept study, human breast cancer cell lines, JIMT-1 and MDA-MB-468, were used to assess the impact of the combination on cancer cell viability. biotech-asia.orgresearchgate.net

A three-dimensional response surface analysis initially characterized the drug interaction as modestly antagonistic in JIMT-1 cells and modestly synergistic in MDA-MB-468 cells. researchgate.netdaneshyari.com Subsequently, a more sophisticated cellular-level pharmacodynamic model was developed to capture the time-course effects of the drugs. This dynamic modeling determined the interaction to be antagonistic in JIMT-1 cells and additive in MDA-MB-468 cells. researchgate.netdaneshyari.com These in vitro models were then used for in vivo translation by simulating clinical dosing regimens. The simulations showed that a 10:1 dexrazoxane:doxorubicin dose ratio resulted in lower efficacy based on the antagonistic JIMT-1 model but comparable efficacy based on the additive MDA-MB-468 model when compared to doxorubicin alone. biotech-asia.orgresearchgate.net This modeling approach allows for the simulation of different clinical scenarios to help optimize drug combinations before in vivo preclinical studies. researchgate.net

| Cell Line | Cell Type | Modeling Approach | Characterized Interaction |

|---|---|---|---|

| JIMT-1 | Human Breast Cancer | 3D Response Surface & Cellular PD Model | Antagonistic biotech-asia.orgresearchgate.net |

| MDA-MB-468 | Human Breast Cancer | 3D Response Surface & Cellular PD Model | Synergistic / Additive biotech-asia.orgresearchgate.net |

Studies on Radiation-Induced Heart Disease

The protective effects of dexrazoxane hydrochloride have also been investigated in the context of radiation-induced heart disease (RIHD). A preclinical study in a rat model demonstrated a significant cardioprotective role for the compound against cardiac injury from radiation. Male Sprague-Dawley rats received a single 20 Gy dose of radiation to the heart and were subsequently treated with dexrazoxane hydrochloride.

Six months post-radiation, the dexrazoxane hydrochloride-treated group showed suppression of myocardial apoptosis and a significant reversal of the increase in serum cardiac troponin I levels, a marker of heart damage. Histopathological analysis also confirmed a reduction in structural injury to the heart. Mechanistically, dexrazoxane hydrochloride was found to reduce the accumulation of reactive oxygen species (ROS) in the cardiac tissues of the irradiated rats. Transcriptome sequencing and immunohistochemistry revealed that the compound's anti-RIHD effects may be associated with the Toll-like receptor signaling pathway, as evidenced by a significant decrease in NF-κB p65 expression in cardiomyocytes. Importantly, in a parallel experiment using nude mice with thoracic tumors, treatment with dexrazoxane hydrochloride did not affect the radiosensitivity of the tumors, indicating that its protective effects are specific to healthy cardiac tissue.

| Parameter | Effect of Dexrazoxane Hydrochloride Treatment |

|---|---|

| Myocardial Apoptosis | Suppressed |

| Serum Cardiac Troponin I | Changes significantly reversed |

| Reactive Oxygen Species (ROS) | Accumulation reduced in cardiac tissue |

| NF-κB p65 Expression | Significantly decreased in cardiomyocytes |

| Tumor Radiosensitivity | Not altered |

Interactions with Anthracyclines and Other Chemotherapeutic Agents

Impact on Antitumor Efficacy of Anthracyclines

A primary concern regarding the co-administration of a cardioprotective agent like dexrazoxane (B1684449) is the potential for interference with the antitumor activity of the chemotherapeutic drug it is intended to support. Extensive research has been conducted to evaluate whether dexrazoxane diminishes the efficacy of anthracyclines in treating various cancers.

Table 1: Summary of Dexrazoxane's Impact on Anthracycline Efficacy in Select Studies

| Study Population | Key Findings | Impact on Efficacy |

|---|---|---|

| Adults with advanced breast cancer, sarcoma, lung cancer | Reduced incidence of heart failure. | No significant reduction in overall survival or progression-free survival. nih.gov |

| Adults with metastatic breast cancer (Meta-analysis) | Similar complete response rate, partial response rate, and progression-free survival. | No significant difference in oncologic outcomes. nih.gov |

| Women with metastatic breast cancer | Able to tolerate higher cumulative anthracycline doses. | Median overall survival of 17 months; median progression-free survival of 9 months. mdpi.com |

The potential for interaction at a mechanistic level stems from the shared molecular target of dexrazoxane and anthracyclines: the enzyme topoisomerase II alpha (TOP2A). Anthracyclines are topoisomerase II "poisons," meaning they stabilize the complex formed between the enzyme and DNA, leading to lethal double-strand breaks in cancer cells. aacrjournals.org

Dexrazoxane, in contrast, is a catalytic inhibitor of topoisomerase II. nih.govnih.gov It binds to the enzyme and locks it in a "closed clamp" configuration, preventing it from completing its catalytic cycle. aacrjournals.org This action can prevent anthracyclines from binding to and poisoning the enzyme. nih.gov Furthermore, some studies have shown that dexrazoxane can lead to the depletion of TOP2A in tumor cells. d-nb.info Since the expression of TOP2A in tumors is a key predictor of the therapeutic response to anthracyclines, a reduction in this enzyme could be a mechanism for interference. d-nb.info This depletion of TOP2A by dexrazoxane has been shown to reduce the accumulation of doxorubicin-induced DNA double-strand breaks. d-nb.inforesearchgate.net

Synergistic and Antagonistic Effects in Cancer Cells

The interaction between dexrazoxane and anthracyclines in cancer cells is complex, with studies reporting synergistic, additive, and antagonistic effects. The outcome appears to be highly dependent on the specific cell type, the concentration of the drugs, and the sequence and timing of their administration. aacrjournals.org

In acute myelogenous leukemia (AML) cell lines, the combination of dexrazoxane with anthracyclines such as doxorubicin (B1662922), daunorubicin (B1662515), and idarubicin (B193468) was found to be schedule-dependent. nih.gov A synergistic cytotoxic response was observed in most schedules, with the antitumor effect being greater for the combination than for the anthracycline alone. nih.gov However, antagonism was noted when dexrazoxane was administered 24 hours before doxorubicin or daunorubicin. nih.gov This highlights the critical importance of the administration schedule in determining the nature of the interaction.

Interactions with Other DNA Cleavage Enhancers (e.g., Etoposide (B1684455), Teniposide)

Dexrazoxane's activity as a catalytic inhibitor of topoisomerase II extends to interactions with other chemotherapeutic agents that poison this enzyme, such as the epipodophyllotoxins etoposide and teniposide. nih.gov Dexrazoxane has been shown to protect cells against these agents by hindering the DNA cleavage reaction of the target enzyme. researchgate.net

Studies in Chinese hamster ovary cells demonstrated that topoisomerase II-targeted agents, including etoposide and teniposide, antagonize dexrazoxane at various concentrations. umanitoba.ca However, this interaction can also be leveraged therapeutically. Co-administration of dexrazoxane allows for significantly higher doses of etoposide to be used. nih.gov In studies on mice with central nervous system tumors, combining escalated etoposide doses with dexrazoxane and radiotherapy significantly increased median survival without increasing toxicity. nih.gov Interestingly, even at standard etoposide doses, the addition of dexrazoxane synergized with radiotherapy, suggesting a direct modulation of the combined effects of etoposide and radiation. nih.gov

Drug-Drug Interaction Mechanisms

The primary mechanism of interaction between dexrazoxane and topoisomerase II poisons like anthracyclines and etoposide is competitive inhibition at the enzyme level. By binding to and altering the configuration of topoisomerase II, dexrazoxane can prevent these poisons from stabilizing the DNA-enzyme complex, thereby reducing their cytotoxic efficacy. nih.gov

Another important interaction mechanism is the potential for additive myelosuppression. minicule.com Since many chemotherapeutic regimens, including those containing anthracyclines, are myelosuppressive, the addition of dexrazoxane, which can also have cytotoxic effects, may increase the risk or severity of hematological toxicities like neutropenia. patsnap.commedscape.com When administered with anthracycline-containing therapy, additive cytotoxicity may occur, necessitating careful hematological monitoring. nih.gov

Advanced Research Directions and Emerging Concepts

Development of Novel Dexrazoxane (B1684449) Analogues and Derivatives

The quest to enhance the therapeutic profile of dexrazoxane has led to significant research into the development of novel analogues and derivatives. The primary goals of these efforts are to improve cardioprotective efficacy, increase selectivity, and elucidate the precise mechanism of action, which has evolved from a focus on iron chelation to the inhibition of topoisomerase IIβ (TOP2B).

The rational design of new dexrazoxane analogues has been guided by the evolving understanding of its mechanism of action. Initially, it was believed that the cardioprotective effects stemmed from the iron-chelating properties of its hydrolyzed metabolite, ADR-925. rsc.orgnih.gov However, recent evidence has strongly suggested that the interaction with TOP2B is the pivotal mechanism. acs.orgnih.govnih.gov This paradigm shift has redirected synthetic efforts.

Researchers have synthesized new analogues by modifying the core bisdioxopiperazine structure. For instance, some derivatives were created by alkylating dexrazoxane on the dioxopiperazine imides or the ring itself. nih.govresearchgate.net Other synthetic strategies have focused on creating stereoisomers and derivatives of both dexrazoxane and its metabolite, ADR-925, to probe the structural requirements for biological activity. rsc.orgcuni.cz Examples of synthesized analogues include compounds like MK-15, ES-5, KH-TA4, and JR-159. rsc.org A particularly insightful area of synthesis has been the creation of stereoisomeric forms of 4,4′-(butane-2,3-diyl)bis(piperazine-2,6-dione), which includes the meso-derivative ICRF-193. acs.orgnih.gov The design of these compounds allows for a direct comparison of how stereochemistry affects the interaction with TOP2B and subsequent cardioprotection.

Structure-activity relationship (SAR) studies have been crucial in confirming the importance of TOP2B interaction for cardioprotection. A significant finding is that the cardioprotective activity of various dexrazoxane analogues correlates strongly with their ability to interact with TOP2B in cardiomyocytes, while being independent of their iron chelation capacity. acs.orgnih.gov

Studies comparing different analogues revealed very tight SARs. For example, alkylated derivatives of dexrazoxane that were designed not to interfere with the metal-chelating mechanism failed to provide cardiac protection. nih.govresearchgate.net This loss of protection was directly correlated with their reduced ability to inhibit and deplete TOP2B both in vitro and in vivo, even though their metabolites had comparable metal-chelating properties to those of dexrazoxane. nih.govresearchgate.net

The evaluation of stereoisomers has provided compelling evidence. The meso-derivative ICRF-193 was found to be more potent in inhibiting and depleting TOP2B in cardiomyocytes than dexrazoxane itself. acs.orgnih.gov This enhanced interaction with TOP2B translated to superior cardioprotective efficiency without interfering with the anti-proliferative activity of anthracyclines. acs.orgnih.gov In contrast, its racemic counterpart showed a less favorable binding mode to topoisomerase II. acs.orgnih.gov These findings strongly support that the specific stereochemical conformation of the bisdioxopiperazine structure is critical for effective TOP2B targeting and, consequently, for cardioprotection.

| Compound | Stereochemistry | TOP2B Interaction | Cardioprotective Efficacy | Reference |

| Dexrazoxane (ICRF-187) | (S)-enantiomer | Potent | Clinically Approved | acs.orgnih.gov |

| ICRF-193 | meso-derivative | More potent than Dexrazoxane | Highest | acs.orgnih.gov |

| rac-form 12 | Racemic | Less favorable binding | Lower | acs.orgnih.gov |

| Alkylated Derivatives | N/A | Abated potential | Lost protection | nih.govresearchgate.net |

The biological evaluation of newly synthesized dexrazoxane analogues has consistently demonstrated that TOP2 inhibitory activity is a prerequisite for cardioprotection. Analogues such as MK-15 and ES-5, which lost their TOP2 inhibitory activity due to structural changes, failed to protect cardiomyocytes from daunorubicin-induced cardiotoxicity. rsc.orgoup.com This was observed even though some of these novel compounds exhibited significant antioxidant and iron-chelating properties in vitro. rsc.orgoup.com

Furthermore, these analogues did not interfere with the anti-proliferative action of daunorubicin (B1662515) and lacked any independent anti-cancer effects, which is a desirable trait for a cardioprotective agent. rsc.orgoup.com In another study, platinum(II) complexes of dexrazoxane, such as cis-PtCl(2)(dexrazoxane), were synthesized with the hypothesis that they would possess a dual mode of action (TOP2 inhibition and DNA cross-linking). nih.gov However, these complexes showed only weak TOP2 inhibitory activity and were unable to cross-link DNA, indicating that their constrained conformation was unfavorable for binding to topoisomerase II. nih.gov

The analogue ICRF-193 has emerged as a new lead compound due to its potent biological activity. It demonstrated a higher efficiency in depleting TOP2B in cardiomyocytes compared to dexrazoxane, leading to superior protection against anthracycline toxicity. acs.orgnih.gov This specificity for TOP2B without compromising the anticancer efficacy of anthracyclines highlights the potential for developing more effective cardioprotective agents by focusing on this specific molecular target. acs.orgnih.gov

Nanoparticle-Based Delivery Systems and Targeted Therapies

The application of nanotechnology in medicine offers a promising platform to enhance the delivery and efficacy of therapeutic agents like dexrazoxane. Nanoparticle-based systems are being explored to achieve targeted delivery and controlled release, potentially improving the therapeutic index of co-administered anticancer drugs. ijsr.netnih.gov

Nanocarriers, which are typically smaller than 100 nm, can encapsulate drugs and are taken up by cells more efficiently than larger molecules. ijsr.net For dexrazoxane, nanoparticle systems could be designed for co-delivery with anthracyclines such as doxorubicin (B1662922). nih.gov This approach aims to ensure that the cardioprotective agent and the chemotherapeutic drug are delivered simultaneously to the tumor tissue. Such targeted co-delivery could maximize the protective effect on cardiac tissue while concentrating the anticancer drug at the tumor site, thereby reducing systemic toxicity. nih.gov